4-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a small molecule that acts as a negative allosteric modulator (NAM) of the CXC chemokine receptor 3 (CXCR3) []. NAMs bind to a site distinct from the chemokine binding site and alter the receptor's conformation, impacting signaling downstream. This compound is a valuable tool in scientific research, particularly in studying CXCR3 signaling pathways and exploring potential therapeutic targets for inflammatory and autoimmune diseases.
Mechanism of Action
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide acts as a NAM of CXCR3, meaning it binds to an allosteric site on the receptor, distinct from the chemokine binding site []. This binding induces conformational changes in CXCR3, resulting in probe-dependent inhibition of downstream signaling pathways, including cAMP production and β-arrestin recruitment []. This probe dependence suggests that the compound can differentially modulate the receptor's response to different chemokine ligands.
Applications
CXCR3 Signaling Research: 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a valuable tool for studying the complexities of CXCR3 signaling []. Its probe-dependent inhibition provides insights into ligand-specific receptor conformations and the intricate interplay between allosteric modulators and chemokines in regulating CXCR3 activity [].
Drug Discovery: Understanding the molecular mechanisms of biased allosteric modulation by compounds like 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide offers a platform for developing novel therapeutics []. Targeting specific signaling pathways downstream of CXCR3 holds promise for treating inflammatory and autoimmune diseases with potentially fewer side effects compared to traditional chemokine receptor antagonists.
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against Class I HDAC isoforms and demonstrates anticancer activity in vitro and in vivo. [] It induces cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells. [] The compound also displays a favorable pharmacokinetic profile and low inhibition of the hERG channel, making it a promising candidate for further anticancer drug development. []
Compound Description: This compound represents a novel class of methylsulfone hydroxamate inhibitors targeting UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC). [] LpxC is a promising target for developing new antibacterial drugs against multidrug-resistant Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. [] This specific compound exhibits potent antibacterial activity. []
Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. [] It exhibits a rigid, elongated structure with two basic groups and binds to an allosteric site on CXCR3, overlapping with but distinct from the binding site of the chemokine CXCL11. [] This compound is particularly interesting for its potential therapeutic applications in various inflammatory and autoimmune diseases where CXCR3 plays a significant role. []
Compound Description: NBI-74330 is another high-affinity antagonist of the CXCR3 receptor, belonging to the 8-azaquinazolinone class. [] Unlike VUF11211, it lacks basic groups and binds to a different allosteric site on CXCR3, primarily interacting with residues in transmembrane helices 2, 3, and 7. [] This distinct binding mode from both chemokines and other antagonists highlights the potential for developing highly selective CXCR3 modulators. []
Compound Description: RAMX3 is a radiolabeled allosteric ligand specifically designed for studying the CXCR3 receptor. [] Its structure closely resembles NBI-74330, incorporating a tritium ([3H]) atom for radioligand binding studies. [] This radioligand enables researchers to investigate the binding properties of allosteric modulators at CXCR3, offering valuable insights into their mechanism of action and potential for drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.